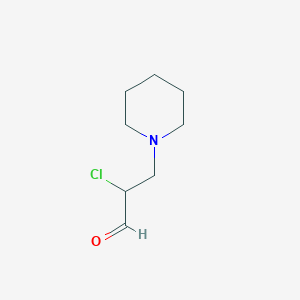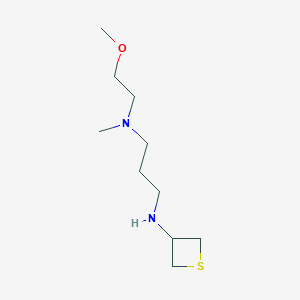
N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)propane-1,3-diamine is a chemical compound with a unique structure that includes a thietane ring, a methoxyethyl group, and a methyl group attached to a propane-1,3-diamine backbone
Métodos De Preparación
The synthesis of N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)propane-1,3-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic routes and reaction conditions can vary, but they generally include the following steps:
Formation of the thietane ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Attachment of the methoxyethyl group: This step often involves nucleophilic substitution reactions where the methoxyethyl group is introduced to the intermediate compound.
Introduction of the methyl group: This can be done through alkylation reactions using methylating agents.
Formation of the propane-1,3-diamine backbone: This involves the coupling of the intermediate compounds to form the final product.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Addition: Addition reactions can occur at the double bonds or rings, leading to the formation of new compounds.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)propane-1,3-diamine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a component in drug development.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)propane-1,3-diamine involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways can vary depending on the application. For example, in medicinal chemistry, the compound may interact with enzymes, receptors, or other proteins to exert its effects. The detailed mechanism of action would require further experimental studies to elucidate.
Comparación Con Compuestos Similares
N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)propane-1,3-diamine can be compared with other similar compounds, such as:
N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)ethane-1,2-diamine: This compound has a similar structure but with an ethane backbone instead of propane.
N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)butane-1,4-diamine: This compound has a butane backbone, providing different chemical and physical properties.
N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)pentane-1,5-diamine: This compound has a pentane backbone, which may affect its reactivity and applications.
Propiedades
Fórmula molecular |
C10H22N2OS |
|---|---|
Peso molecular |
218.36 g/mol |
Nombre IUPAC |
N'-(2-methoxyethyl)-N'-methyl-N-(thietan-3-yl)propane-1,3-diamine |
InChI |
InChI=1S/C10H22N2OS/c1-12(6-7-13-2)5-3-4-11-10-8-14-9-10/h10-11H,3-9H2,1-2H3 |
Clave InChI |
PKKNVBVEBQIYIA-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCNC1CSC1)CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


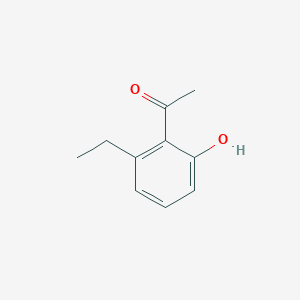
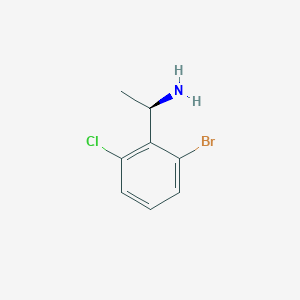
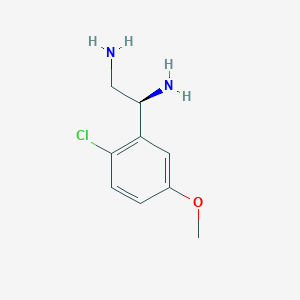

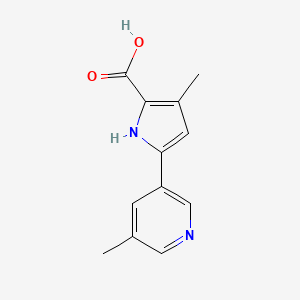
![5-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13026876.png)
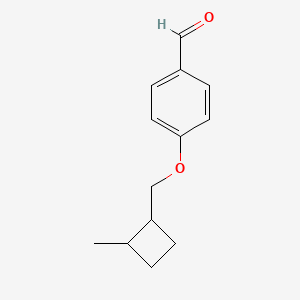
![Ethyl 1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13026890.png)
![(3S,4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chloro-3-fluorooxolan-2-one](/img/structure/B13026893.png)
![2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid](/img/structure/B13026901.png)
![3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13026902.png)
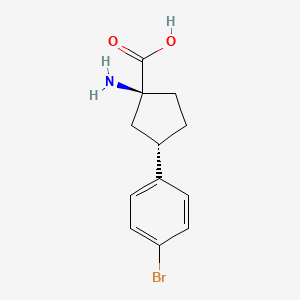
![2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13026912.png)
